An In-depth Technical Guide to 1-Fluoro-3,5-dichloropyridinium triflate
An In-depth Technical Guide to 1-Fluoro-3,5-dichloropyridinium triflate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Fluoro-3,5-dichloropyridinium triflate, a significant reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of advanced fluorinating agents.
Core Chemical Identity and Properties
1-Fluoro-3,5-dichloropyridinium triflate, with the CAS number 107264-06-2 , is a powerful electrophilic fluorinating agent.[1] It belongs to the class of N-fluoropyridinium salts, which are widely recognized for their efficacy in introducing fluorine atoms into a diverse range of organic molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-Fluoro-3,5-dichloropyridinium triflate is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental setups.
| Property | Value |
| CAS Number | 107264-06-2[1] |
| Molecular Formula | C₆H₃Cl₂F₄NO₃S |
| Molecular Weight | 316.06 g/mol [1] |
| Melting Point | 107-112 °C[1] |
| Appearance | Solid |
| Storage Temperature | 0-6 °C[1] |
Structural Information
The structure of 1-Fluoro-3,5-dichloropyridinium triflate consists of a positively charged 1-fluoro-3,5-dichloropyridinium cation and a trifluoromethanesulfonate (triflate) anion. The electron-withdrawing chlorine atoms on the pyridine ring enhance the electrophilicity of the fluorine atom, making it a potent fluorinating agent.
Synthesis and Mechanism of Action
Synthetic Approach
The synthesis of 1-Fluoro-3,5-dichloropyridinium triflate generally involves the direct fluorination of 3,5-dichloropyridine in the presence of a triflate source. A general and established method for the preparation of N-fluoropyridinium triflates involves the following key steps:
Experimental Protocol: General Synthesis of N-Fluoropyridinium Triflates
This protocol is a general representation and may require optimization for the specific synthesis of 1-Fluoro-3,5-dichloropyridinium triflate.
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Materials:
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3,5-dichloropyridine
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Sodium triflate
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Acetonitrile (dry)
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A mixture of 10% fluorine in nitrogen
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Procedure:
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A solution of 3,5-dichloropyridine and sodium triflate in dry acetonitrile is prepared in a reaction vessel suitable for gas-phase reactions.
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The reaction mixture is cooled to a low temperature, typically around -40 °C.
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The 10% fluorine in nitrogen gas mixture is bubbled through the stirred solution. The flow rate and duration are carefully controlled to ensure the desired level of fluorination.
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Upon completion of the reaction, the mixture is warmed to room temperature.
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The resulting solid is filtered and purified, often by recrystallization, to yield the pure 1-Fluoro-3,5-dichloropyridinium triflate.
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A specific synthetic route for 1-Fluoro-3,5-dichloropyridinium triflate has been reported with a yield of 77% by reacting 3,5-dichloropyridine with fluorine in acetonitrile at -40°C for 3 hours in the presence of lithium trifluoromethanesulfonate.
Mechanism of Electrophilic Fluorination
The primary application of 1-Fluoro-3,5-dichloropyridinium triflate is as an electrophilic fluorinating agent. The mechanism of electrophilic aromatic substitution, a fundamental process in organic chemistry, underpins its reactivity. The N-F bond is polarized, with the fluorine atom being electrophilic. It reacts with electron-rich substrates, such as enolates, enamines, and aromatic compounds, to deliver a fluorine atom.
Applications in Organic Synthesis
The primary utility of 1-Fluoro-3,5-dichloropyridinium triflate lies in its ability to act as a versatile and effective electrophilic fluorinating agent.
Fluorination of Carbonyl Compounds
One of the key applications is the fluorination of β-ketoesters and other dicarbonyl compounds. The introduction of a fluorine atom at the α-position of a carbonyl group can significantly alter the molecule's electronic properties and biological activity, a feature highly sought after in drug discovery.
Experimental Protocol: Electrophilic Fluorination of a β-Ketoester
This protocol is a representative example and may need to be adapted for specific substrates.
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Materials:
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β-Ketoester
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1-Fluoro-3,5-dichloropyridinium triflate
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Aprotic solvent (e.g., acetonitrile, dichloromethane)
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Optional: a mild base to facilitate enolate formation
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Procedure:
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The β-ketoester is dissolved in a suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
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If a base is used, it is added to the solution and stirred for a short period to generate the enolate.
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1-Fluoro-3,5-dichloropyridinium triflate (typically in a slight excess) is added to the reaction mixture.
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The reaction is stirred at room temperature or gentle heating, and the progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
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Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of a salt.
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The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
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The crude product is then purified using standard techniques such as column chromatography, distillation, or recrystallization.
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Safety and Handling
1-Fluoro-3,5-dichloropyridinium triflate is a reactive and corrosive chemical that requires careful handling.
Hazard Identification
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GHS Pictograms: GHS05 (Corrosion)
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Signal Word: Danger
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Hazard Statements: H314 (Causes severe skin burns and eye damage)
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Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338, P310
Handling and Storage
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is between 0 and 6 °C.[1]
The workflow for the safe handling and use of 1-Fluoro-3,5-dichloropyridinium triflate in a typical fluorination reaction is outlined below.
Conclusion
1-Fluoro-3,5-dichloropyridinium triflate is a valuable and potent electrophilic fluorinating agent with significant applications in organic synthesis, particularly in the preparation of fluorinated molecules for pharmaceutical and agrochemical research. Its careful handling and a thorough understanding of its reactivity are paramount for its successful and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to explore the potential of this powerful reagent in their synthetic endeavors.
